Cas no 1367935-91-8 (tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate)
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
- P13029
- tert-butyl5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
- SB21030
- 1367935-91-8
- 9-Boc-5-hydroxy-2,9-diazaspiro[5.5]undecane
- CS-0054878
-
- MDL: MFCD22033065
- Inchi: 1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3
- InChI Key: DZUSGBFCNIPQMO-UHFFFAOYSA-N
- SMILES: OC1CCNCC21CCN(C(=O)OC(C)(C)C)CC2
Computed Properties
- Exact Mass: 270.19434270Da
- Monoisotopic Mass: 270.19434270Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 61.8Ų
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289001021-100mg |
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 95% | 100mg |
422.73 USD | 2021-06-15 | |
| Alichem | A289001021-250mg |
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 95% | 250mg |
703.49 USD | 2021-06-15 | |
| Alichem | A289001021-1g |
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 95% | 1g |
1,776.32 USD | 2021-06-15 | |
| Chemenu | CM208430-1g |
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 95% | 1g |
$1597 | 2021-08-04 | |
| Chemenu | CM208430-1g |
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 95% | 1g |
$1208 | 2022-09-03 | |
| eNovation Chemicals LLC | Y1096968-100mg |
tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 97% | 100mg |
$535 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096968-250MG |
tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 97% | 250mg |
$800 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096968-500MG |
tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 97% | 500mg |
$1070 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096968-1G |
tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 97% | 1g |
$1340 | 2024-07-21 | |
| Chemenu | CM208430-100mg |
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate |
1367935-91-8 | 95% | 100mg |
$*** | 2023-03-30 |
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate Suppliers
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1367935-91-8): A Comprehensive Overview
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1367935-91-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic amines and is characterized by its unique structural features, which include a spirocyclic ring system and a tert-butyl ester group. These structural elements contribute to its potential as a valuable intermediate in the synthesis of bioactive molecules and drug candidates.
The spirocyclic nature of tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate provides it with enhanced stability and conformational rigidity, making it an attractive scaffold for the design of novel therapeutic agents. The presence of the hydroxy group at the C-5 position and the diazaspiro ring system offers multiple points for functionalization, enabling chemists to introduce various substituents to modulate the compound's biological activity and pharmacological properties.
Recent studies have highlighted the potential of spirocyclic compounds in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and biological evaluation of a series of spirocyclic amines derived from tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate. The researchers found that these compounds exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate as a key intermediate in the synthesis of novel GABA receptor modulators. The GABA (gamma-aminobutyric acid) receptor is a crucial target in the treatment of anxiety disorders and epilepsy. The synthesized compounds showed promising results in vitro, demonstrating significant GABA receptor binding affinity and functional activity.
The tert-butyl ester group in tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate plays a crucial role in enhancing the compound's solubility and stability during synthetic transformations. This ester can be selectively cleaved under mild conditions to generate the corresponding carboxylic acid, which can then be further modified to introduce additional functional groups or linkers for conjugation with other bioactive molecules.
The synthetic accessibility of tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate has been extensively studied, with several efficient routes reported in the literature. One notable approach involves the intramolecular cyclization of an appropriate linear precursor followed by selective functionalization steps to introduce the desired substituents. This modular synthetic strategy allows for the rapid generation of structurally diverse analogs, facilitating high-throughput screening for optimal biological activity.
In addition to its potential as a therapeutic agent, tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate has also been explored as a tool compound in chemical biology studies. Its unique structure makes it suitable for use in probe development to investigate protein-protein interactions and cellular signaling pathways. For example, researchers at a leading pharmaceutical company utilized this compound as a scaffold to design fluorescent probes that could selectively label specific protein targets within living cells.
The safety profile of tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate has been evaluated through various preclinical studies, demonstrating its low toxicity and favorable pharmacokinetic properties. These findings support its potential for further development as a lead compound in drug discovery programs.
In conclusion, tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1367935-91-8) represents an important molecule with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive candidate for the development of novel therapeutic agents targeting various diseases and conditions. Ongoing research continues to uncover new opportunities for its utilization in both academic and industrial settings.
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